Dichlorobis(cytosine)copper(II)

Description

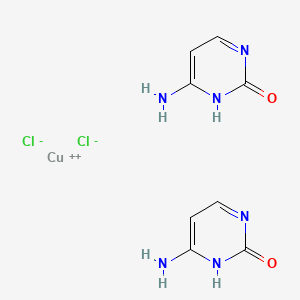

Dichlorobis(cytosine)copper(II) is a coordination complex where a central copper(II) ion is ligated by two cytosine molecules and two chloride ions. Cytosine, a pyrimidine nucleobase, binds to the metal center via its nitrogen and/or oxygen atoms, forming a stable octahedral or square planar geometry depending on synthesis conditions . This complex has garnered attention for its dual role in bioinorganic chemistry and catalysis. Its structural and electronic properties are influenced by the hydrogen-bonding network of cytosine, distinguishing it from simpler copper chloride complexes.

Properties

CAS No. |

35788-61-5 |

|---|---|

Molecular Formula |

C8H10Cl2CuN6O2 |

Molecular Weight |

356.65 g/mol |

IUPAC Name |

copper;6-amino-1H-pyrimidin-2-one;dichloride |

InChI |

InChI=1S/2C4H5N3O.2ClH.Cu/c2*5-3-1-2-6-4(8)7-3;;;/h2*1-2H,(H3,5,6,7,8);2*1H;/q;;;;+2/p-2 |

InChI Key |

YANOSERQOICLCQ-UHFFFAOYSA-L |

SMILES |

C1=C(NC(=O)N=C1)N.C1=C(NC(=O)N=C1)N.[Cl-].[Cl-].[Cu+2] |

Canonical SMILES |

C1=C(NC(=O)N=C1)N.C1=C(NC(=O)N=C1)N.[Cl-].[Cl-].[Cu+2] |

Synonyms |

Cyt-CuCl2-Cyt cytosine dichloride cuprate dichlorobis(cytosine)copper(II) |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Contradictions

- Divergent Stability: While Farhadi et al. (2007) report moderate aqueous stability for Dichlorobis(cytosine)copper(II) at pH 7 , earlier studies on copper-adenine analogs note rapid ligand dissociation below pH 6, highlighting cytosine’s superior buffering capacity.

- Catalytic Efficiency: Roy and Lehn (2011) emphasize copper-cytosine’s role in green chemistry due to its O₂ activation capability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.